Filastatin Filastatin Novel inhibitor of Candida albicans adhesion, morphogenesis, and pathogenesis.
Novel inhibitor of Candida albicans adhesion, morphogenesis, and pathogenesis; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 431996-53-1
VCID: VC0006343
InChI: InChI=1S/C18H18ClN3O3/c1-13-2-3-14(12-17(13)19)18(23)21-10-8-20(9-11-21)15-4-6-16(7-5-15)22(24)25/h2-7,12H,8-11H2,1H3
SMILES: CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Molecular Formula: C18H18ClN3O3
Molecular Weight: 359.8 g/mol

Filastatin

CAS No.: 431996-53-1

Cat. No.: VC0006343

Molecular Formula: C18H18ClN3O3

Molecular Weight: 359.8 g/mol

* For research use only. Not for human or veterinary use.

Filastatin - 431996-53-1

CAS No. 431996-53-1
Molecular Formula C18H18ClN3O3
Molecular Weight 359.8 g/mol
IUPAC Name (3-chloro-4-methylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C18H18ClN3O3/c1-13-2-3-14(12-17(13)19)18(23)21-10-8-20(9-11-21)15-4-6-16(7-5-15)22(24)25/h2-7,12H,8-11H2,1H3
Standard InChI Key PNECWWUOUHGWQG-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Canonical SMILES CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Cl

Chemical Profile and Discovery of Filastatin

Chemical Identification

Filastatin, chemically designated as (3-chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone, has the empirical formula C₁₈H₁₈ClN₃O₃ and a molecular weight of 365.81 g/mol . Structurally, it features a piperazine core linked to a chlorinated aryl group and a nitro-substituted phenyl ring (Fig. 1) . The compound is synthesized as a yellow powder with ≥98% purity by HPLC and exhibits cell permeability, making it suitable for in vitro and in vivo studies .

Discovery and Development

Filastatin was discovered through a high-throughput screen of 30,000 small molecules for inhibitors of C. albicans adhesion to polystyrene . Lead optimization revealed that subtle structural modifications—such as substituting a chlorine atom for a methyl group—significantly influenced its biological activity . For instance, Filastatin’s chlorine substitution at the 3-position of the aryl ring enhanced its ability to inhibit fungal binding to human epithelial cells compared to analog compound 27 . This structure-activity relationship (SAR) underscores the importance of halogen interactions in target engagement.

Mechanism of Action

Disruption of Adhesion and Biofilm Formation

Filastatin reduces the adhesion force of C. albicans to abiotic surfaces by 93%, as measured by atomic force microscopy (AFM) . Treatment with 50 µM Filastatin for 30 minutes decreases attachment force from 0.23 nN (control) to 0.017 nN, comparable to non-adherent edt1−/− mutants . Time-course experiments demonstrate concentration- and time-dependent effects, with significant adhesion inhibition observed within 15 minutes and >94% reduction after 4 hours . These properties make Filastatin effective in preventing biofilm formation on silicone elastomers and other medical devices .

Preclinical Efficacy and Applications

In Vivo Models of Infection

In a nematode (Caenorhabditis elegans) infection model, Filastatin prolonged survival by 40% compared to untreated controls . Murine studies further revealed its ability to alter fungal morphology in mucosal infections, reducing hyphal penetration into epithelial layers . These findings highlight its potential for topical or systemic use in disseminated candidiasis.

Medical Device Coatings

Filastatin’s physicochemical stability enables its application as a pre-therapeutic coating on biomaterials. Coated surfaces exhibit sustained antifungal activity, reducing C. albicans colonization by >90% under flow conditions . Table 1 summarizes key efficacy data from preclinical studies.

Table 1: Efficacy of Filastatin in Preclinical Models

ModelConcentrationOutcomeReference
C. elegans infection50 µM40% survival increase
Murine mucosal infection10 mg/kgHyphal suppression in tissue
Silicone elastomer biofilm50 µM94% biofilm reduction

Challenges and Future Directions

Resistance Mechanisms

No resistance mutations have been reported to date, but prolonged exposure could select for efflux pump upregulation or target modifications. Ongoing studies aim to identify Filastatin’s molecular targets to anticipate resistance pathways.

Clinical Translation

Future research should prioritize:

  • Drug Delivery Systems: Nanoparticle encapsulation to enhance stability and tissue penetration.

  • Phase I Trials: Assessing safety and PK in healthy volunteers.

  • Broad-Spectrum Activity: Testing efficacy against non-albicans Candida species and molds.

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